
Nateglinide-d5 Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nateglinide-d5 Ethyl Ester is a deuterated form of Nateglinide Ethyl Ester, which is a derivative of Nateglinide. Nateglinide is a D-phenylalanine derivative used primarily as an oral hypoglycemic agent for the treatment of type II diabetes. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Nateglinide due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nateglinide-d5 Ethyl Ester typically involves the incorporation of deuterium atoms into the Nateglinide molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl alcohol (CD3CD2OH) can be used to esterify Nateglinide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure this compound.
化学反応の分析
Types of Reactions
Nateglinide-d5 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Nateglinide-d5 Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide in biological systems.
Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Nateglinide in pharmaceutical formulations and biological samples.
Drug Development: Researchers use this compound to investigate the metabolic pathways and potential drug-drug interactions of Nateglinide.
作用機序
Nateglinide-d5 Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of pancreatic beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby increasing insulin secretion.
類似化合物との比較
Similar Compounds
Repaglinide: Another meglitinide class drug used for the treatment of type II diabetes.
Glipizide: A sulfonylurea class drug that also stimulates insulin release from pancreatic beta cells.
Glyburide: Another sulfonylurea class drug with a similar mechanism of action.
Uniqueness
Nateglinide-d5 Ethyl Ester is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike other similar compounds, the deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and interactions.
特性
CAS番号 |
1356929-50-4 |
|---|---|
分子式 |
C21H31NO3 |
分子量 |
350.514 |
IUPAC名 |
ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D |
InChIキー |
AVOHCDLQBWDQOF-MRVSTDCPSA-N |
SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C |
同義語 |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


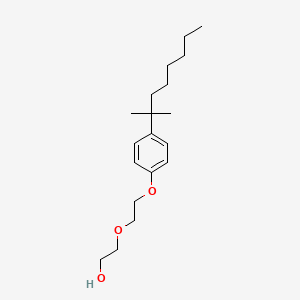
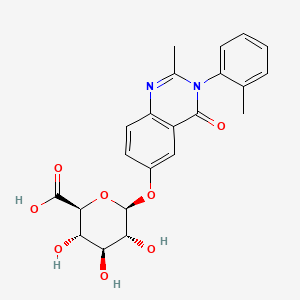
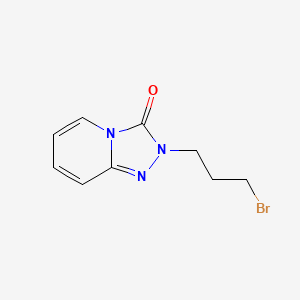
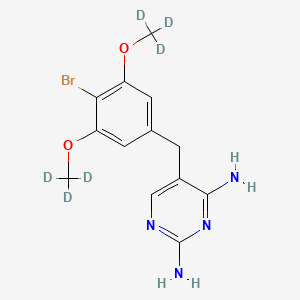
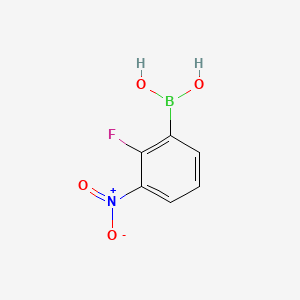
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)

